Cas no 2228651-62-3 (2,2-dimethyl-4-(methylamino)butane-1,3-diol)

2,2-dimethyl-4-(methylamino)butane-1,3-diol structure
2228651-62-3 structure
Product name:2,2-dimethyl-4-(methylamino)butane-1,3-diol
CAS No:2228651-62-3
MF:C7H17NO2
Molecular Weight:147.21538233757
CID:6173049
PubChem ID:165615769

2,2-dimethyl-4-(methylamino)butane-1,3-diol 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-4-(methylamino)butane-1,3-diol
    • EN300-1809643
    • 2228651-62-3
    • インチ: 1S/C7H17NO2/c1-7(2,5-9)6(10)4-8-3/h6,8-10H,4-5H2,1-3H3
    • InChIKey: YWKHFFYJLFJLIZ-UHFFFAOYSA-N
    • SMILES: OC(CNC)C(C)(C)CO

計算された属性

  • 精确分子量: 147.125928785g/mol
  • 同位素质量: 147.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 93.6
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.3
  • トポロジー分子極性表面積: 52.5Ų

2,2-dimethyl-4-(methylamino)butane-1,3-diol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1809643-10.0g
2,2-dimethyl-4-(methylamino)butane-1,3-diol
2228651-62-3
10g
$5037.0 2023-06-03
Enamine
EN300-1809643-0.05g
2,2-dimethyl-4-(methylamino)butane-1,3-diol
2228651-62-3
0.05g
$983.0 2023-09-19
Enamine
EN300-1809643-0.5g
2,2-dimethyl-4-(methylamino)butane-1,3-diol
2228651-62-3
0.5g
$1124.0 2023-09-19
Enamine
EN300-1809643-1.0g
2,2-dimethyl-4-(methylamino)butane-1,3-diol
2228651-62-3
1g
$1172.0 2023-06-03
Enamine
EN300-1809643-5g
2,2-dimethyl-4-(methylamino)butane-1,3-diol
2228651-62-3
5g
$3396.0 2023-09-19
Enamine
EN300-1809643-0.1g
2,2-dimethyl-4-(methylamino)butane-1,3-diol
2228651-62-3
0.1g
$1031.0 2023-09-19
Enamine
EN300-1809643-5.0g
2,2-dimethyl-4-(methylamino)butane-1,3-diol
2228651-62-3
5g
$3396.0 2023-06-03
Enamine
EN300-1809643-1g
2,2-dimethyl-4-(methylamino)butane-1,3-diol
2228651-62-3
1g
$1172.0 2023-09-19
Enamine
EN300-1809643-0.25g
2,2-dimethyl-4-(methylamino)butane-1,3-diol
2228651-62-3
0.25g
$1078.0 2023-09-19
Enamine
EN300-1809643-10g
2,2-dimethyl-4-(methylamino)butane-1,3-diol
2228651-62-3
10g
$5037.0 2023-09-19

2,2-dimethyl-4-(methylamino)butane-1,3-diol 関連文献

2,2-dimethyl-4-(methylamino)butane-1,3-diolに関する追加情報

2,2-dimethyl-4-(methylamino)butane-1,3-diol: An Overview of a Promising Compound (CAS No. 2228651-62-3)

2,2-dimethyl-4-(methylamino)butane-1,3-diol (CAS No. 2228651-62-3) is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research developments.

Chemical Structure and Properties

2,2-dimethyl-4-(methylamino)butane-1,3-diol is a chiral molecule with a molecular formula of C7H17NO2. The compound features a butane backbone with two methyl groups attached to the second carbon atom, a methylamino group at the fourth carbon position, and hydroxyl groups at the first and third carbon positions. This unique arrangement of functional groups imparts specific chemical and physical properties to the molecule.

The compound is known for its high solubility in water and polar organic solvents, making it suitable for various chemical reactions and biological assays. Its chiral nature also makes it an interesting candidate for enantiomeric separation studies and chiral catalysis applications.

Synthesis Methods

The synthesis of 2,2-dimethyl-4-(methylamino)butane-1,3-diol has been explored through several routes. One common method involves the reaction of 2,2-dimethylbutane-1,3-diol with methylamine in the presence of a suitable catalyst. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product with high yield and purity.

Another approach involves the use of asymmetric synthesis techniques to produce enantiomerically pure forms of the compound. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry during the synthesis process. Recent advancements in asymmetric catalysis have significantly improved the efficiency and selectivity of these reactions.

Biological Activities

2,2-dimethyl-4-(methylamino)butane-1,3-diol has shown promising biological activities in various preclinical studies. One notable application is its potential as a lead compound for developing new therapeutic agents. Research has demonstrated that the compound exhibits significant anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.

In addition to its anti-inflammatory effects, 2,2-dimethyl-4-(methylamino)butane-1,3-diol has been investigated for its neuroprotective properties. Studies have shown that it can reduce oxidative stress and protect neurons from damage caused by various neurotoxic agents. These findings suggest that the compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in advancing 2,2-dimethyl-4-(methylamino)butane-1,3-diol into clinical trials. Several Phase I trials are currently underway to evaluate the safety and pharmacokinetics of the compound in humans. Preliminary data from these trials have been encouraging, with no significant adverse effects reported.

If these early trials continue to show positive results, further Phase II and III trials will be conducted to assess the efficacy of the compound in treating specific diseases. The ultimate goal is to develop safe and effective therapeutic agents based on this promising lead compound.

Conclusion

In summary, 2,2-dimethyl-4-(methylamino)butane-1,3-diol (CAS No. 2228651-62-3) is a versatile compound with unique chemical properties and promising biological activities. Its potential applications in anti-inflammatory and neuroprotective therapies make it an exciting area of research for medicinal chemists and pharmaceutical scientists. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in future drug development efforts.

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